molecular formula C11H13B B1601355 1H-Indene, 6-bromo-2,3-dihydro-1,1-dimethyl- CAS No. 67159-88-0

1H-Indene, 6-bromo-2,3-dihydro-1,1-dimethyl-

Cat. No. B1601355
CAS RN: 67159-88-0
M. Wt: 225.12 g/mol
InChI Key: XTSAEIQNMRIQAS-UHFFFAOYSA-N
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Description

“1H-Indene, 2,3-dihydro-1,1-dimethyl-” is a chemical compound with the formula C11H14 . It is also known by other names such as Indan, 1,1-dimethyl-; 1,1-Dimethylindan; 1,1-Dimethylindane; 1,1-Dimethyl- (2,3-dihydroindene); 1,1-Dimethyl-2,3-dihydro-1H-indene .


Molecular Structure Analysis

The molecular structure of “1H-Indene, 2,3-dihydro-1,1-dimethyl-” can be viewed using Java or Javascript . The compound has a molecular weight of 146.2289 .

Scientific Research Applications

Synthesis and Properties

The synthesis and properties of derivatives of 1H-Indene, particularly focusing on brominated compounds, have been explored. For instance, compounds with bromomethyl groups on the benzene rings exhibit notable photochromic and photomagnetic properties. The substitution of hydrogen atoms in the methyl group by bromines significantly affects these properties, indicating potential applications in materials science for the development of photoresponsive materials (Chen et al., 2010).

Molecular Structure and Vibrational Study

A study on the molecular structure and vibrational analysis of 2,3-dihydro-1H-indene derivatives revealed insights into their chemical reactivity and polarity. Such investigations are crucial for understanding the electronic properties of these molecules, which could have implications for their use in pharmaceuticals or as organic semiconductor materials. The electrostatic potential surfaces of these molecules show how activity varies from the parent compound to its derivatives, suggesting their potential in diverse scientific applications (Prasad et al., 2010).

Catalyst-transfer Polycondensation

Research has also delved into the mechanism of chain-growth polymerization, such as the Ni-catalyzed polymerization leading to well-defined polythiophenes. This process, termed "catalyst-transfer polycondensation," offers a method for synthesizing polymers with controlled molecular weights and low polydispersity, highlighting the potential of 1H-Indene derivatives in polymer science (Miyakoshi et al., 2005).

Polyannular Aromatic Compounds Synthesis

Moreover, 1H-Indene derivatives are fundamental in the synthesis of polyannular aromatic compounds, which include one or more five-membered rings. These compounds have applications in creating biocompatible perfumes and other aromatic materials. The diversity of the synthetic routes and the resulting structural variations offer broad possibilities for applications in organic chemistry and materials science (Bolton, 1991).

properties

IUPAC Name

5-bromo-3,3-dimethyl-1,2-dihydroindene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13Br/c1-11(2)6-5-8-3-4-9(12)7-10(8)11/h3-4,7H,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTSAEIQNMRIQAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2=C1C=C(C=C2)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70498415
Record name 6-Bromo-1,1-dimethyl-2,3-dihydro-1H-indene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70498415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Indene, 6-bromo-2,3-dihydro-1,1-dimethyl-

CAS RN

67159-88-0
Record name 6-Bromo-1,1-dimethyl-2,3-dihydro-1H-indene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70498415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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